Cas no 824426-32-6 (Azidoacetic Acid NHS ester)

Azidoacetic Acid NHS ester structure
Azidoacetic Acid NHS ester structure
Nome do Produto:Azidoacetic Acid NHS ester
N.o CAS:824426-32-6
MF:C6H6N4O4
MW:198.13624048233
MDL:MFCD24452499
CID:691043
PubChem ID:59248176

Azidoacetic Acid NHS ester Propriedades químicas e físicas

Nomes e Identificadores

    • 2,5-Pyrrolidinedione, 1-[(azidoacetyl)oxy]-
    • (2,5-dioxopyrrolidin-1-yl) 2-azidoacetate
    • NHS-Ac-N3
    • 1-[(Azidoacetyl)oxy]pyrrolidine-2,5-dione
    • 2,5-Pyrrolidinedione, 1-[(azidoacetyl)oxy]- (9CI)
    • 2,5-Dioxopyrrolidin-1-yl 2-azidoacetate
    • Azidoacetic acid succinimidyl ester
    • Azidoacetic acid NHS ester
    • Azidoacetic Acid NHS ester
    • MDL: MFCD24452499
    • Inchi: 1S/C6H6N4O4/c7-9-8-3-6(13)14-10-4(11)1-2-5(10)12/h1-3H2
    • Chave InChI: FENNDBOWHRZLTQ-UHFFFAOYSA-N
    • SMILES: [N-]=[N+]=NCC(ON1C(=O)CCC1=O)=O

Azidoacetic Acid NHS ester Informações de segurança

  • Número de transporte de matérias perigosas:NONH for all modes of transport
  • Condição de armazenamento:−20°C

Azidoacetic Acid NHS ester Preçomais >>

Empresa No. Nome do Produto Cas No. Pureza Especificação Preço Tempo de actualização Inquérito
DC Chemicals
DC35688-100 mg
Azidoacetic acid NHS ester
824426-32-6 >95%
100mg
$250.0 2022-03-01
Enamine
EN300-201362-0.5g
2,5-dioxopyrrolidin-1-yl 2-azidoacetate
824426-32-6 93%
0.5g
$247.0 2023-09-16
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1186503-250mg
Aeide-C1-NHS ester
824426-32-6 98%
250mg
¥1288.00 2024-07-28
SHANG HAI XIAN DING Biotechnology Co., Ltd.
Click326-5g
Azidoacetic acid NHS ester
824426-32-6
5g
8685.0CNY 2021-07-12
SHANG HAI XIAN DING Biotechnology Co., Ltd.
BP-22467-1g
Azidoacetic acid NHS ester
824426-32-6 95%
1g
3975.0CNY 2021-07-12
abcr
AB549629-1 g
Azidoacetic acid NHS Ester, 95%; .
824426-32-6 95%
1g
€676.00 2023-07-11
XI AN KANG FU NUO Biotechnology Co., Ltd.
BCA-4-1g
Azidoacetic Acid NHS Ester
824426-32-6 >95.00%
1g
¥1950.0 2023-09-19
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1186503-1g
Aeide-C1-NHS ester
824426-32-6 98%
1g
¥4627.00 2024-07-28
Enamine
EN300-201362-0.05g
2,5-dioxopyrrolidin-1-yl 2-azidoacetate
824426-32-6 93%
0.05g
$73.0 2023-09-16
Enamine
EN300-201362-0.25g
2,5-dioxopyrrolidin-1-yl 2-azidoacetate
824426-32-6 93%
0.25g
$156.0 2023-09-16

Azidoacetic Acid NHS ester Método de produção

Método de produção 1

Condições de reacção
1.1 Reagents: Dicyclohexylcarbodiimide Solvents: Dimethylformamide ;  0 °C; overnight, rt
Referência
Conjugation of Synthetic N-Acetyl-Lactosamine to Azide-Containing Proteins Using the Staudinger Ligation
Loka, Ravi S.; et al, Bioconjugate Chemistry, 2010, 21(10), 1842-1849

Método de produção 2

Condições de reacção
1.1 Reagents: Dicyclohexylcarbodiimide
Referência
Azido-galactose outperforms azido-mannose for metabolic labeling and targeting of hepatocellular carcinoma
Wang, Hua; et al, Biomaterials Science, 2019, 7(10), 4166-4173

Método de produção 3

Condições de reacção
1.1 Reagents: Dicyclohexylcarbodiimide Solvents: Dichloromethane ;  4 h, rt
Referência
Supramolecular Dendrimers: Convenient Synthesis by Programmed Self-Assembly and Tunable Thermoresponsivity
Ghosh, Partha S.; et al, Chemistry - A European Journal, 2012, 18(8), 2361-2365

Método de produção 4

Condições de reacção
1.1 Reagents: Sodium azide Solvents: Water ;  0 °C; 0 °C → rt; 24 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 1
2.1 Reagents: Dicyclohexylcarbodiimide Solvents: Dimethylformamide ;  0 °C; overnight, rt
Referência
Conjugation of Synthetic N-Acetyl-Lactosamine to Azide-Containing Proteins Using the Staudinger Ligation
Loka, Ravi S.; et al, Bioconjugate Chemistry, 2010, 21(10), 1842-1849

Método de produção 5

Condições de reacção
1.1 Reagents: Sodium azide Solvents: Water
2.1 Reagents: Dicyclohexylcarbodiimide Solvents: Tetrahydrofuran
Referência
Moxifloxacin/Gatifloxacin-1,2,3-triazole-isatin Hybrids with Hydrogen-Bond Donor and Their In Vitro Anticancer Activity
Chen, Rongxing; et al, Journal of Heterocyclic Chemistry, 2019, 56(9), 2691-2694

Método de produção 6

Condições de reacção
1.1 Solvents: Tetrahydrofuran ;  10 min, 0 °C
1.2 Reagents: Dicyclohexylcarbodiimide Solvents: Tetrahydrofuran ;  10 min, 0 °C; 4 h, 0 °C
Referência
Synthesis and Biological Activity of Mono- and Di-N-acylated Aminoglycosides
Thamban Chandrika, Nishad; et al, ACS Medicinal Chemistry Letters, 2015, 6(11), 1134-1139

Método de produção 7

Condições de reacção
1.1 Reagents: Trifluoromethanesulfonic anhydride ,  Sodium azide Solvents: Dichloromethane ;  rt; 2 h, rt
1.2 Reagents: Sodium bicarbonate Catalysts: Copper sulfate Solvents: Methanol ,  Water ;  overnight, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 2
2.1 Reagents: Dicyclohexylcarbodiimide Solvents: Dichloromethane ;  4 h, rt
Referência
Supramolecular Dendrimers: Convenient Synthesis by Programmed Self-Assembly and Tunable Thermoresponsivity
Ghosh, Partha S.; et al, Chemistry - A European Journal, 2012, 18(8), 2361-2365

Método de produção 8

Condições de reacção
1.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: Dichloromethane ;  overnight, rt
Referência
DNA-Modification of Eukaryotic Cells
Vogel, Katrin; et al, Small, 2013, 9(2), 255-262

Método de produção 9

Condições de reacção
1.1 Reagents: Sodium azide Solvents: Water ;  rt; 4 d, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified
2.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: Dichloromethane ;  overnight, rt
Referência
DNA-Modification of Eukaryotic Cells
Vogel, Katrin; et al, Small, 2013, 9(2), 255-262

Método de produção 10

Condições de reacção
1.1 Solvents: Dimethyl sulfoxide ;  30 min, rt
Referência
Amino-Functionalized 5' Cap Analogs as Tools for Site-Specific Sequence-Independent Labeling of mRNA
Warminski, Marcin; et al, Bioconjugate Chemistry, 2017, 28(7), 1978-1992

Método de produção 11

Condições de reacção
1.1 Reagents: Sodium azide Solvents: Water
2.1 Reagents: Dicyclohexylcarbodiimide Solvents: Dimethylformamide
Referência
In vivo cancer targeting via glycopolyester nanoparticle mediated metabolic cell labeling followed by click reaction
Wang, Hua; et al, Biomaterials, 2019, 218,

Método de produção 12

Condições de reacção
1.1 Reagents: Sodium azide Solvents: Water
2.1 Reagents: Dicyclohexylcarbodiimide Solvents: Tetrahydrofuran
Referência
Design, synthesis and antibacterial activity evaluation of moxifloxacin-amide-1,2,3-triazole-isatin hybrids
Gao, Feng; et al, Bioorganic Chemistry, 2019, 91,

Azidoacetic Acid NHS ester Raw materials

Azidoacetic Acid NHS ester Preparation Products

Azidoacetic Acid NHS ester Literatura Relacionada

Recomendar Artigos

Fornecedores recomendados
Amadis Chemical Company Limited
(CAS:824426-32-6)Azidoacetic Acid NHS ester
A904879
Pureza:99%
Quantidade:100mg
Preço ($):249.0